molecular formula C15H9Br2NO2 B2471037 (5,7-Dibromo-1-benzofuran-2-yl)(phenyl)methanone oxime CAS No. 477848-45-6

(5,7-Dibromo-1-benzofuran-2-yl)(phenyl)methanone oxime

Cat. No.: B2471037
CAS No.: 477848-45-6
M. Wt: 395.05
InChI Key: UXGYUCGKZIMRGV-JXAWBTAJSA-N
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Description

(5,7-Dibromo-1-benzofuran-2-yl)(phenyl)methanone oxime is a complex organic compound that belongs to the class of benzofuran derivatives. Benzofuran compounds are known for their diverse biological activities and potential applications in various fields such as medicine, chemistry, and industry. This particular compound is characterized by the presence of bromine atoms at positions 5 and 7 on the benzofuran ring, a phenyl group, and an oxime functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5,7-Dibromo-1-benzofuran-2-yl)(phenyl)methanone oxime typically involves multiple steps. One common method starts with the bromination of 1-benzofuran-2-yl(phenyl)methanone to introduce bromine atoms at positions 5 and 7. This is followed by the formation of the oxime group through the reaction of the ketone with hydroxylamine hydrochloride under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

(5,7-Dibromo-1-benzofuran-2-yl)(phenyl)methanone oxime undergoes various chemical reactions, including:

    Oxidation: The oxime group can be oxidized to form nitrile oxides.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides are employed under basic or acidic conditions.

Major Products Formed

    Oxidation: Nitrile oxides.

    Reduction: Amines.

    Substitution: Various substituted benzofuran derivatives depending on the nucleophile used.

Scientific Research Applications

(5,7-Dibromo-1-benzofuran-2-yl)(phenyl)methanone oxime has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (5,7-Dibromo-1-benzofuran-2-yl)(phenyl)methanone oxime involves its interaction with specific molecular targets and pathways. The oxime group can form hydrogen bonds with biological macromolecules, influencing their function. Additionally, the bromine atoms and benzofuran ring contribute to the compound’s overall reactivity and biological activity. The exact molecular targets and pathways depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    (5,7-Dibromo-1-benzofuran-2-yl)(phenyl)methanone: Lacks the oxime group, which may affect its reactivity and biological activity.

    (5,7-Dibromo-1-benzofuran-2-yl)(phenyl)methanone hydrazone:

    (5,7-Dibromo-1-benzofuran-2-yl)(phenyl)methanone semicarbazone: Features a semicarbazone group, which may alter its biological activity and reactivity.

Uniqueness

(5,7-Dibromo-1-benzofuran-2-yl)(phenyl)methanone oxime is unique due to the presence of the oxime functional group, which imparts distinct chemical and biological properties

Properties

IUPAC Name

(NZ)-N-[(5,7-dibromo-1-benzofuran-2-yl)-phenylmethylidene]hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9Br2NO2/c16-11-6-10-7-13(20-15(10)12(17)8-11)14(18-19)9-4-2-1-3-5-9/h1-8,19H/b18-14-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXGYUCGKZIMRGV-JXAWBTAJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=NO)C2=CC3=CC(=CC(=C3O2)Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C(=N/O)/C2=CC3=CC(=CC(=C3O2)Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9Br2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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